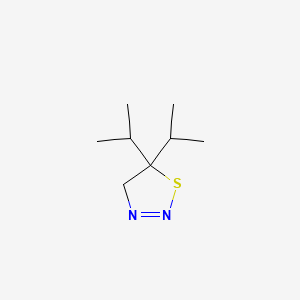
5,5-di(propan-2-yl)-4H-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-di(propan-2-yl)-4H-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound belongs to the thiadiazole family, which is known for its diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-di(propan-2-yl)-4H-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate alkylating agent. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Continuous flow reactors and automated synthesis systems are often employed to achieve efficient and scalable production .
化学反応の分析
Types of Reactions
5,5-di(propan-2-yl)-4H-thiadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, halogenating agents, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or alkylated thiadiazole derivatives.
科学的研究の応用
5,5-di(propan-2-yl)-4H-thiadiazole has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial, antifungal, and anticancer activities.
Agriculture: Thiadiazole derivatives are used as fungicides and herbicides to protect crops from diseases and pests.
Materials Science: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of 5,5-di(propan-2-yl)-4H-thiadiazole involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting key signaling pathways involved in cell proliferation.
Fungicidal Activity: The compound inhibits the synthesis of essential fungal cell wall components, preventing fungal growth and reproduction.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,5-Thiadiazole: Exhibits unique electronic properties, making it useful in materials science applications.
1,2,4-Thiadiazole: Studied for its potential as a corrosion inhibitor and in the development of organic semiconductors.
Uniqueness of 5,5-di(propan-2-yl)-4H-thiadiazole
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its diisopropyl groups enhance its lipophilicity, improving its interaction with biological membranes and increasing its efficacy as an antimicrobial and anticancer agent .
特性
CAS番号 |
127934-61-6 |
|---|---|
分子式 |
C8H16N2S |
分子量 |
172.29 |
IUPAC名 |
5,5-di(propan-2-yl)-4H-thiadiazole |
InChI |
InChI=1S/C8H16N2S/c1-6(2)8(7(3)4)5-9-10-11-8/h6-7H,5H2,1-4H3 |
InChIキー |
LDFAKJXPASVFLA-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CN=NS1)C(C)C |
同義語 |
1,2,3-Thiadiazole,4,5-dihydro-5,5-bis(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


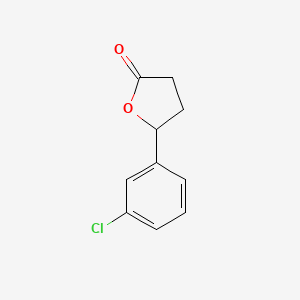
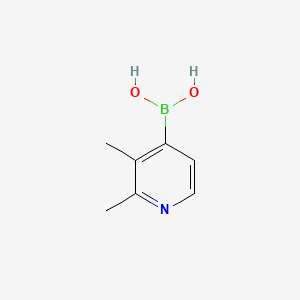
![(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol](/img/structure/B590822.png)
![[(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B590823.png)

![1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone](/img/new.no-structure.jpg)
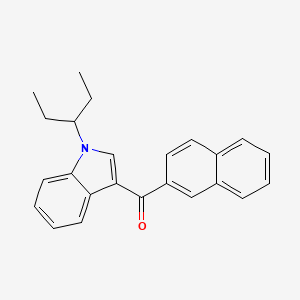
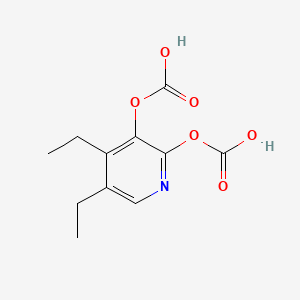
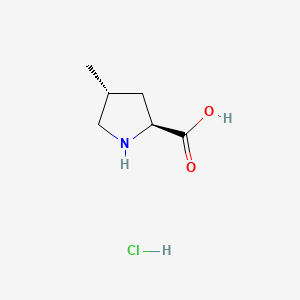
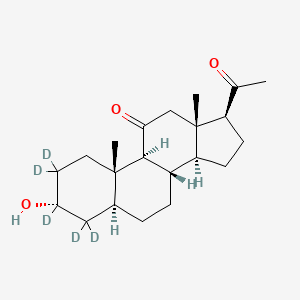
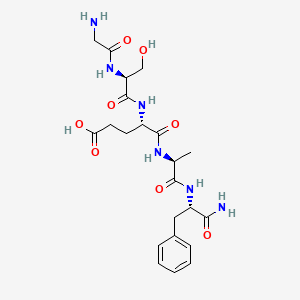
![6-Amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid](/img/structure/B590840.png)
